molecular formula C10H13IO B8715172 1-(4-Iodophenyl)-2-methylpropan-1-ol

1-(4-Iodophenyl)-2-methylpropan-1-ol

Cat. No.: B8715172
M. Wt: 276.11 g/mol
InChI Key: JJVYPXPUMDPHTD-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-methylpropan-1-ol is a secondary alcohol characterized by a 4-iodophenyl group and a branched methylpropanol chain. This compound is synthesized via the α-alkylation of ketones with primary alcohols using lithium tert-butoxide (LiOtBu) as a catalyst. For example, 1-(4-iodophenyl)ethanone reacts with phenylmethanol in toluene under argon to yield the product in 96% efficiency . The iodine substituent confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI Key

JJVYPXPUMDPHTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Halogen or Alkyl Substituents

Table 1: Key Physicochemical Properties of 1-(4-Iodophenyl)-2-methylpropan-1-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-(4-Iodophenyl)-2-methylpropan-1-ol C₁₀H₁₃IO 276.11 4-Iodo, 2-methyl High steric bulk; synthetic intermediate
1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol C₁₂H₁₇ClO₃ 256.71 4-Chloro, 2,5-dimethoxy Precursor for dihydrobenzofurans
1-(4-Chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol C₁₃H₁₅ClN₂O 266.73 4-Chloro, imidazole Antifungal/antimicrobial potential
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol C₁₀H₁₂ClFO 202.65 3-Chloro, 5-fluoro Enhanced lipophilicity
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 4-Methyl Lower steric hindrance

Key Observations :

  • Electronic Effects : The iodine atom in the target compound increases polarizability compared to chloro or fluoro analogues, influencing reactivity in cross-coupling reactions.
  • Biological Activity : Imidazole-containing analogues (e.g., ) exhibit antimicrobial activity, suggesting that functional group modifications in the target compound could unlock similar properties.
Functional Group Variations

Table 2: Comparison with Derivatives Bearing Heterocycles or Thiourea Groups

Compound Name Functional Group Molecular Weight (g/mol) Notable Features References
1-(4-Iodophenyl)-piperidin-2-one Piperidinone 301.12 Cyclic amide; potential CNS activity
1-(4-Iodophenyl)-2-thiourea Thiourea 279.11 Sulfur-based hydrogen bonding; 97% purity
(E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one Chalcone 399.06 Antifungal/antioxidant activity

Key Observations :

  • Thiourea Derivatives : The thiourea group in introduces hydrogen-bonding capacity, which may enhance solubility or receptor binding compared to the parent alcohol.

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